molecular formula C7H8IN B13452585 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile

2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile

Cat. No.: B13452585
M. Wt: 233.05 g/mol
InChI Key: MESUCCVNWDKJNY-UHFFFAOYSA-N
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Description

2-{3-Iodobicyclo[111]pentan-1-yl}acetonitrile is a chemical compound characterized by the presence of an iodobicyclo[111]pentane moiety attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile typically involves the iodination of a bicyclo[1.1.1]pentane derivative followed by the introduction of an acetonitrile group. One common method involves the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodobicyclo[1.1.1]pentane intermediate. This intermediate is then reacted with acetonitrile under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed for the reduction of the nitrile group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

Major Products

    Substitution: Products with different functional groups replacing the iodine atom.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism would depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
  • Ethyl 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetate
  • 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Uniqueness

2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile is unique due to the presence of both the iodobicyclo[1.1.1]pentane moiety and the acetonitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H8IN

Molecular Weight

233.05 g/mol

IUPAC Name

2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetonitrile

InChI

InChI=1S/C7H8IN/c8-7-3-6(4-7,5-7)1-2-9/h1,3-5H2

InChI Key

MESUCCVNWDKJNY-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)CC#N

Origin of Product

United States

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